6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane
Description
6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane is a bicyclic compound featuring a spiro-fused oxirane (epoxide) ring and a cyclohexane moiety. The 2-methylbutan-2-yl substituent at the 6-position introduces steric bulk and influences the compound’s conformational stability, reactivity, and applications.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
6-(2-methylbutan-2-yl)-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C12H22O/c1-4-11(2,3)10-5-7-12(8-6-10)9-13-12/h10H,4-9H2,1-3H3 |
InChI Key |
FZDLKKJXTWGKSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of spirocyclization reactions, where a linear precursor undergoes cyclization to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The tert-butyl derivative’s low yield highlights synthetic challenges posed by bulky substituents .
- Fluorinated analogs face discontinuation due to reagent complexity or safety concerns .
Physicochemical Properties
Substituents significantly alter physical properties:
Biological Activity
6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane is a complex organic compound characterized by its unique spirocyclic structure, which consists of a fused ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The focus of this article is to explore the biological activity of this compound, including its interactions with enzymes and receptors, as well as its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane is C12H22O, with a molecular weight of approximately 182.30 g/mol. Its structural complexity is defined by the spirocyclic framework and the presence of a branched alkyl substituent, which contributes to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H22O |
| Molecular Weight | 182.30 g/mol |
| IUPAC Name | 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane |
| Structural Features | Spirocyclic structure with branched alkyl group |
Synthesis
The synthesis of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane typically involves several key steps, including spirocyclization reactions under controlled conditions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction, among others.
The biological activity of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain enzymes or modulate receptor activity, potentially leading to therapeutic effects in various disease contexts.
Enzyme Interaction Studies
Research indicates that the compound interacts with enzyme systems, particularly those involved in metabolic processes. For instance, studies have shown that the compound can serve as a substrate for yeast epoxide hydrolase (YEH), which preferentially hydrolyzes O-axial C3 epimers over O-equatorial ones, highlighting the importance of stereochemistry in its biological activity .
Case Studies
- Antimicrobial Properties : In vitro studies have demonstrated that 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane exhibits antimicrobial activity against various pathogens, suggesting its potential as an antibacterial agent.
- Anticancer Activity : Preliminary findings indicate that this compound may possess anticancer properties by inhibiting cancer cell proliferation through modulation of specific signaling pathways.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Research Findings
Recent studies have highlighted the potential applications of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane in drug discovery:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
